molecular formula C19H26O3 B1239388 (16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

Cat. No.: B1239388
M. Wt: 302.4 g/mol
InChI Key: UHQGCIIQUZBJAE-JZJKZLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis of various metabolites of (16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol, which include isomeric secondary alcohols and trans-16,17-diols (Coombs & Boyd, 1998).
  • Another study focused on synthesizing derivatives of this compound by aromatization, investigating the mechanism of aromatization (Coombs, 1966).
  • The carcinogenicity of 16,17-dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene and its derivatives was tested in mice, suggesting the potential carcinogenic properties of these compounds (Bhatt, 1988).

Molecular Structure Analysis

  • A study involving the molecular structure of cyclopenta[a]phenanthrenes showed how different substitutions impact their carcinogenic potential, highlighting the importance of bay-region geometry (Kashino et al., 1986).
  • The correlation between the chemical structure of cyclopenta[a]phenanthrenes and their carcinogenicity was explored, demonstrating how different derivatives exhibit varying levels of carcinogenic activity (Coombs et al., 1973).

Metabolic Activation and Mutagenicity

  • The metabolic activation of cyclopenta[a]phenanthrenes was examined, revealing insights into the importance of dihydrodiol conformation for biological activity (Boyd et al., 1995).
  • Research on the mutagenicity of metabolites of 16,17-dihydro-15H-cyclopenta[a]phenanthrene, including diol-epoxides, showed their potent mutagenic effects, supporting the activation sequence hypothesis (Papaparaskeva-Petrides et al., 1993).

Carcinogenic Properties

  • A study highlighted the high skin tumor-initiating activity of the trans-3,4-dihydrodiol metabolite of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, confirming it as a proximate carcinogen (Coombs & Bhatt, 1982).

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14?,15?,16?,17-,18?,19?/m1/s1

InChI Key

UHQGCIIQUZBJAE-JZJKZLICSA-N

Isomeric SMILES

CC12CCC3C(C1C[C@H](C2O)O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Reactant of Route 2
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Reactant of Route 3
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Reactant of Route 4
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Reactant of Route 5
Reactant of Route 5
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Reactant of Route 6
Reactant of Route 6
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

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